molecular formula C7H4ClN3O3 B8004687 7-Chloro-5-nitro-1,3-benzoxazol-2-amine

7-Chloro-5-nitro-1,3-benzoxazol-2-amine

Cat. No.: B8004687
M. Wt: 213.58 g/mol
InChI Key: RVZMLKNBVLXHIR-UHFFFAOYSA-N
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Description

7-Chloro-5-nitro-1,3-benzoxazol-2-amine is a heterocyclic aromatic compound with the molecular formula C7H4ClN3O3. It is a derivative of benzoxazole, which is known for its diverse biological activities and applications in medicinal chemistry . The compound features a benzoxazole ring substituted with chlorine and nitro groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-nitro-1,3-benzoxazol-2-amine typically involves the condensation of 2-aminophenol with appropriate chlorinated and nitrated precursors. One common method includes the reaction of 2-aminophenol with 4-chloro-3-nitrobenzoyl chloride under basic conditions to form the desired benzoxazole derivative . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-nitro-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) in solvents such as ethanol or tetrahydrofuran (THF).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

    Nucleophilic Substitution: Substituted benzoxazole derivatives with various functional groups replacing the chlorine atom.

    Reduction: 7-Chloro-5-amino-1,3-benzoxazol-2-amine as the major product.

    Oxidation: Oxidized benzoxazole derivatives, although these reactions are less frequently studied.

Scientific Research Applications

7-Chloro-5-nitro-1,3-benzoxazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-5-nitro-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the benzoxazole ring can engage in π-π stacking or hydrogen bonding with target molecules . These interactions can modulate the activity of enzymes or receptors, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-5-nitro-1,3-benzoxazol-2-amine is unique due to the specific positioning of the chlorine and nitro groups on the benzoxazole ring, which imparts distinct chemical reactivity and biological properties. Its combination of substituents allows for diverse interactions with molecular targets, making it a valuable compound in medicinal chemistry and other research fields .

Properties

IUPAC Name

7-chloro-5-nitro-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O3/c8-4-1-3(11(12)13)2-5-6(4)14-7(9)10-5/h1-2H,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZMLKNBVLXHIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1N=C(O2)N)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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